4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile, with the CAS number 87388-34-9, is a sulfonyl-substituted pyrrole compound. This organic molecule features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is further substituted by a propane-2-sulfonyl group and a carbonitrile functional group. The molecular formula of this compound is C₁₄H₁₄N₂O₂S, and it has a molecular weight of approximately 274.34 g/mol. The unique structure of this compound allows it to participate in various
The specific products formed from these reactions will depend on the reagents used and the conditions under which the reactions are conducted.
Research indicates that 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile exhibits potential biological activities. It has been investigated for its role as a pharmaceutical intermediate in drug development, particularly in the context of compounds that may act as acid secretion inhibitors or have anti-cancer properties. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity.
The synthesis of 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile generally involves multi-step organic reactions. A common approach includes:
Industrial synthesis may also leverage greener methods, such as using aqueous hydrogen peroxide under mild conditions to minimize environmental impact.
This compound has several applications across different fields:
Studies on the interactions of 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile with biological targets are ongoing. Its ability to bind to specific enzymes or receptors suggests potential therapeutic roles. Further research is needed to elucidate its full pharmacological profile and therapeutic applications.
Several compounds share structural similarities with 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile. Notable examples include:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile | 87388-34-9 | Contains both sulfonyl and carbonitrile groups |
| 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8 | Fluorinated phenyl group; used in acid-related disease treatment |
| 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | 54153-51-4 | Amino substitution at position 2; potential pharmaceutical applications |
4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its combination of a sulfonyl group and a pyrrole ring structure, which imparts specific chemical reactivity and stability. This distinctiveness enhances its utility in various chemical syntheses and potential therapeutic applications compared to other similar compounds.